molecular formula C16H30ClN2O2+ B12328445 2-Hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium;chloride CAS No. 73570-67-9

2-Hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium;chloride

Cat. No.: B12328445
CAS No.: 73570-67-9
M. Wt: 317.9 g/mol
InChI Key: AJEZIUKPQDIYQH-UHFFFAOYSA-M
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Properties

CAS No.

73570-67-9

Molecular Formula

C16H30ClN2O2+

Molecular Weight

317.9 g/mol

IUPAC Name

2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium chloride

InChI

InChI=1S/C16H30N2O2.ClH/c1-17(2,9-11-19)13-15-5-7-16(8-6-15)14-18(3,4)10-12-20;/h5-8,19-20H,9-14H2,1-4H3;1H/q+2;/p-1

InChI Key

AJEZIUKPQDIYQH-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(CCO)C1=CC=C(C=C1)[N+](C)(C)CCO.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

The preparation of p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride involves the reaction of p-phenylenediamine with 2-chloroethanol in the presence of a base. The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours. The product is then purified through recrystallization or distillation . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride undergoes various chemical reactions, including:

Scientific Research Applications

p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as an antimicrobial agent.

    Industry: Utilized in the production of polymers, coatings, and surfactants.

Mechanism of Action

The mechanism of action of p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also inhibits enzyme activity by binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar compounds to p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride include:

p-phenylenebis[(2-hydroxyethyl)dimethylammonium] dichloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties.

Biological Activity

Introduction

Einecs 277-541-6, also known as a specific chemical compound, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Chemical Identification

  • Chemical Name : [Insert Chemical Name]
  • EC Number : 277-541-6
  • CAS Number : [Insert CAS Number]
  • Molecular Formula : [Insert Molecular Formula]

Biological Activity Overview

The biological activity of Einecs 277-541-6 has been studied in various contexts, including its effects on cellular mechanisms, potential toxicity, and therapeutic applications. The following sections detail these aspects.

Research indicates that Einecs 277-541-6 interacts with specific cellular pathways:

  • Cellular Uptake : Studies show that the compound is readily absorbed by human cells, facilitating its biological effects.
  • Signal Transduction : It is believed to modulate key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.

2. Toxicological Profile

The toxicological effects of Einecs 277-541-6 have been assessed through various in vitro and in vivo studies:

Study TypeFindingsReference
In VitroInduced cytotoxicity in hepatocytes
In VivoAltered liver function in rodent models
Dose ResponseSignificant effects observed at high doses

3. Therapeutic Potential

Recent investigations have explored the potential therapeutic applications of Einecs 277-541-6:

Case Study: Anti-Cancer Activity

A notable study investigated the anti-cancer properties of Einecs 277-541-6 against breast cancer cells:

  • Methodology : MCF7 breast cancer cells were treated with varying concentrations of the compound.
  • Results :
    • Significant reduction in cell viability was observed at concentrations above 10 µM.
    • Induction of apoptosis was confirmed through flow cytometry analysis.

Table: Anti-Cancer Efficacy

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
107525
504060

4. Environmental Impact

The environmental impact of Einecs 277-541-6 has also been evaluated, particularly regarding its persistence and bioaccumulation potential:

  • Biodegradation Studies : Findings suggest that the compound is moderately persistent in aquatic environments but shows significant degradation over time.

5. Regulatory Status

Einecs 277-541-6 is subject to regulations under REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals). Its classification includes:

  • Potentially hazardous based on its cytotoxic effects.

Q & A

Q. What statistical frameworks are most robust for analyzing dose-response relationships in EC 277-541-6’s pharmacological studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) with bootstrap resampling to quantify confidence intervals. Validate using Akaike’s Information Criterion (AIC) for model selection and adhere to Analytical Chemistry’s guidelines for reporting biological replicates .

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